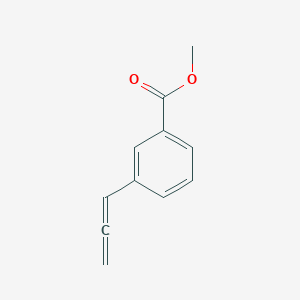
Methyl 3-(propa-1,2-dien-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(propa-1,2-dien-1-yl)benzoate: is an organic compound with the molecular formula C11H10O2 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the benzene ring is substituted with a propa-1,2-dien-1-yl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method to prepare methyl 3-(propa-1,2-dien-1-yl)benzoate involves the esterification of 3-(propa-1,2-dien-1-yl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Friedel-Crafts Alkylation: Another synthetic route involves the Friedel-Crafts alkylation of methyl benzoate with propa-1,2-diene in the presence of a Lewis acid catalyst such as aluminum chloride. This method allows for the direct introduction of the propa-1,2-dien-1-yl group onto the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to optimize yield and efficiency. The choice of catalyst and reaction conditions can be tailored to achieve high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-(propa-1,2-dien-1-yl)benzoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of alcohols or alkanes. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the propa-1,2-dien-1-yl group can be replaced by other substituents such as halogens or nitro groups. Common reagents include halogens (chlorine, bromine) and nitrating agents (nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst, nitric acid in sulfuric acid.
Major Products Formed:
Oxidation: Formation of 3-(propa-1,2-dien-1-yl)benzoic acid or corresponding ketones.
Reduction: Formation of 3-(propa-1,2-dien-1-yl)benzyl alcohol or alkanes.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Methyl 3-(propa-1,2-dien-1-yl)benzoate can be used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: The compound can serve as a ligand or substrate in catalytic reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel anti-inflammatory or anticancer agents.
Biological Probes: this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways.
Industry:
Polymer Production: The compound can be used as a monomer or comonomer in the production of specialty polymers with unique properties.
Fragrance and Flavor Industry: Due to its aromatic nature, this compound can be used as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of methyl 3-(propa-1,2-dien-1-yl)benzoate depends on its specific application. In catalytic reactions, the compound may act as a ligand, coordinating with metal centers to facilitate bond formation. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The propa-1,2-dien-1-yl group can undergo various chemical transformations, contributing to the compound’s reactivity and versatility.
Comparison with Similar Compounds
Methyl 3-(3-hydroxyprop-1-yn-1-yl)benzoate: This compound has a similar structure but contains a hydroxyl group instead of a propa-1,2-dien-1-yl group.
Methyl 3-(propa-1,2-dien-1-yl)benzoate: This compound is structurally similar but contains a different substituent on the benzene ring.
Uniqueness: this compound is unique due to the presence of the propa-1,2-dien-1-yl group, which imparts distinct reactivity and potential applications. The compound’s ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
Molecular Formula |
C11H10O2 |
|---|---|
Molecular Weight |
174.20 g/mol |
InChI |
InChI=1S/C11H10O2/c1-3-5-9-6-4-7-10(8-9)11(12)13-2/h4-8H,1H2,2H3 |
InChI Key |
WPXRJLNMPOJUAT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C=C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


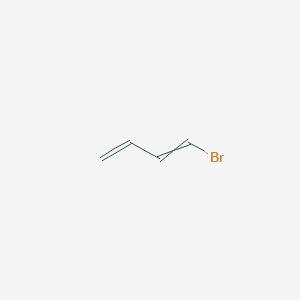

![4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylic acid, Mixture of diastereomers](/img/structure/B12431016.png)

![[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]trimethylazanium](/img/structure/B12431019.png)
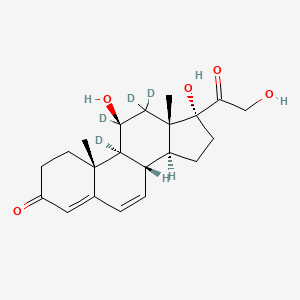
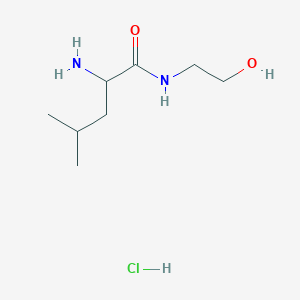

![3-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-2-cyanoprop-2-enoic acid](/img/structure/B12431036.png)
![(4-(6-Benzyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B12431042.png)
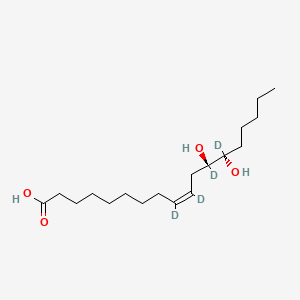
![3-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B12431068.png)
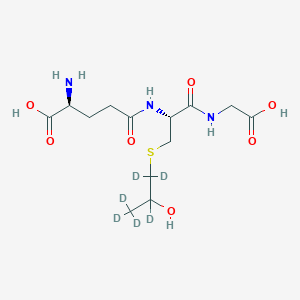
![8-(Piperidin-4-yl)-3-[3-(pyrrolidin-1-yl)benzenesulfonyl]quinoline](/img/structure/B12431097.png)
